Cas no 825644-26-6 ((4-Fluoro-2-formylphenyl)boronic acid)

(4-Fluoro-2-formylphenyl)boronic acid structure
825644-26-6 structure
Product Name:(4-Fluoro-2-formylphenyl)boronic acid
كاس عدد:825644-26-6
وسط:C7H6BFO3
ميغاواط:167.930145740509
MDL:MFCD10697426
CID:687906
PubChem ID:25185241
Update Time:2024-10-27

(4-Fluoro-2-formylphenyl)boronic acid الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • (4-Fluoro-2-formylphenyl)boronic acid
    • 4-fluoro-2-formylphenylboronic acid
    • Boronic acid, (4-fluoro-2-formylphenyl)-
    • 4-Fluoro-2-formylbenzeneboronic Acid (contains varying amounts of Anhydride)
    • B-(4-Fluoro-2-formylphenyl)boronic acid (ACI)
    • Boronic acid, (4-fluoro-2-formylphenyl)- (9CI)
    • AKOS006302504
    • (4-Fluoro-2-formylphenyl)boronicacid
    • 4-Fluoro-2-formylbenzeneboronic acid
    • AB59580
    • SCHEMBL1873599
    • BCP14487
    • A51027
    • J-515334
    • QWUBOCQWTPCPNE-UHFFFAOYSA-N
    • MFCD10697426
    • EN300-7359418
    • 825644-26-6
    • AC-31223
    • DB-023696
    • 4-fluoro-2-formylphenyl boronic acid
    • F1260
    • CS-W000972
    • 4-Fluoro-2-formylphenylboronic acid (~90%)
    • Fluoro-2-formylphenyl)boronic acid
    • (4-fluoro-2-formyl-phenyl)boronic acid
    • DTXSID50648976
    • DS-16707
    • MDL: MFCD10697426
    • نواة داخلي: 1S/C7H6BFO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-4,11-12H
    • مفتاح Inchi: QWUBOCQWTPCPNE-UHFFFAOYSA-N
    • ابتسامات: O=CC1C(B(O)O)=CC=C(F)C=1

حساب السمة

  • نوعية دقيقة: 168.03900
  • النظائر كتلة واحدة: 168.0394024g/mol
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 2
  • عدد مستقبلات الهيدروجين بوند: 3
  • عدد الذرات الثقيلة: 12
  • تدوير ملزمة العد: 2
  • تعقيدات: 165
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • طوبولوجي سطح القطب: 57.5Ų

الخصائص التجريبية

  • اللون / الشكل: No data available
  • نقطة انصهار: 125°C(lit.)
  • نقطة الغليان: 341.9±52.0 °C at 760 mmHg
  • نقطة الوميض: 160.6±30.7 °C
  • بسا: 57.53000
  • لوغب: -0.68200
  • حساسية: 对空气敏感

(4-Fluoro-2-formylphenyl)boronic acid أمن المعلومات

(4-Fluoro-2-formylphenyl)boronic acid بيانات الجمارك

  • رمز النظام المنسق:2931900090
  • بيانات الجمارك:

    中国海关编码:

    2931900090

    概述:

    2931900090. 其他有机-无机化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:AB(入境货物通关单,出境货物通关单). 最惠国关税:6.5%. 普通关税:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

(4-Fluoro-2-formylphenyl)boronic acid الأسعارأكثر . >>

تصنيف الارتباط No. Product Name Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
Alichem
A019109478-5g
(4-Fluoro-2-formylphenyl)boronic acid
825644-26-6 95%
5g
$353.60 2023-09-01
Alichem
A019109478-10g
(4-Fluoro-2-formylphenyl)boronic acid
825644-26-6 95%
10g
$539.00 2023-09-01
Alichem
A019109478-25g
(4-Fluoro-2-formylphenyl)boronic acid
825644-26-6 95%
25g
$980.10 2023-09-01
Chemenu
CM135741-250mg
(4-Fluoro-2-formylphenyl)boronic acid
825644-26-6 95+%
250mg
$53 2021-08-05
Chemenu
CM135741-1g
(4-Fluoro-2-formylphenyl)boronic acid
825644-26-6 95+%
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$102 2021-08-05
Chemenu
CM135741-5g
(4-Fluoro-2-formylphenyl)boronic acid
825644-26-6 95+%
5g
$319 2021-08-05
Chemenu
CM135741-10g
(4-Fluoro-2-formylphenyl)boronic acid
825644-26-6 95+%
10g
$534 2021-08-05
Chemenu
CM135741-25g
(4-Fluoro-2-formylphenyl)boronic acid
825644-26-6 95+%
25g
$980 2021-08-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZL365-200mg
(4-Fluoro-2-formylphenyl)boronic acid
825644-26-6 95+%
200mg
93.0CNY 2021-08-04
TRC
F532060-100mg
4-Fluoro-2-formylphenylboronic acid (~90%)
825644-26-6
100mg
$58.00 2023-05-18

(4-Fluoro-2-formylphenyl)boronic acid طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Cyclohexane ;  -78 °C; 1 h, -78 °C
1.2 Reagents: Trimethyl borate ;  1 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, -78 °C → 5 °C
المراجع
Sustainable Passerini-tetrazole three component reaction (PT-3CR): selective synthesis of oxaborol-tetrazoles
Singh, Akansha; et al, Chemical Communications (Cambridge, 2021, 57(76), 9708-9711

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Toluene ,  Hexane ;  1 h, -78 °C; 30 min, -78 °C; -78 °C → -20 °C
1.2 Reagents: Trimethyl borate Solvents: Toluene ;  -78 °C; 1 h, -78 °C; -78 °C → -20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  -20 °C; -20 °C → rt
المراجع
Simple chiral derivatization protocols for 1H NMR and 19F NMR spectroscopic analysis of the enantiopurity of chiral diols
Yeste, Sonia Lozano; et al, Journal of Organic Chemistry, 2009, 74(1), 427-430

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  rt; 1 h, reflux; cooled
1.2 Reagents: Sodium methoxide Solvents: Methanol ;  pH 11
2.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Tetrahydrofuran ,  Hexane ;  -70 °C; 1 h, -70 °C
2.2 Reagents: Triethyl borate ;  -70 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, -70 °C → 5 °C
المراجع
Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria
Kowalska, Kornelia; et al, Journal of Fluorine Chemistry, 2016, 187, 1-8

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: 2,6-Lutidine ,  Boron tribromide Solvents: 1,2-Dichloroethane ;  4 h, rt
2.1 Reagents: Triethylamine Solvents: 1,2-Dichloroethane ;  2 h, rt
3.1 Reagents: Potassium bifluoride Solvents: Methanol ;  rt
4.1 Reagents: Chlorotrimethylsilane ,  Water Solvents: Acetonitrile ;  1 h, rt
المراجع
Stereodivergent Access to [6.7]-Fused N-Heterocycles Bearing 1,3-Nonadjacent Stereogenic Centers by Pd-Catalyzed [4 + 2] Annulations
Ma, Zhan-Cai; et al, Organic Letters, 2023, 25(10), 1661-1666

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Potassium bifluoride Solvents: Methanol ;  rt
2.1 Reagents: Chlorotrimethylsilane ,  Water Solvents: Acetonitrile ;  1 h, rt
المراجع
Stereodivergent Access to [6.7]-Fused N-Heterocycles Bearing 1,3-Nonadjacent Stereogenic Centers by Pd-Catalyzed [4 + 2] Annulations
Ma, Zhan-Cai; et al, Organic Letters, 2023, 25(10), 1661-1666

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Tetrabutylammonium bromide ,  Potassium persulfate ,  Poly(methylhydrosiloxane) Catalysts: Ferrous chloride Solvents: Acetonitrile ,  Water ;  4 h, 80 °C
المراجع
Bio-inspired iron-catalyzed oxidation of alkylarenes enables late-stage oxidation of complex methylarenes to arylaldehydes
Hu, Penghui; et al, Nature Communications, 2019, 10(1), 1-9

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Tetrahydrofuran ;  15 min, rt; rt → -78 °C; 1 h, -78 °C
1.2 Reagents: Trimethyl borate ;  -78 °C → rt; 15 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
المراجع
A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy
Groleau, Robin R. ; et al, Journal of Organic Chemistry, 2020, 85(2), 1208-1215

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Chlorotrimethylsilane ,  Water Solvents: Acetonitrile ;  1 h, rt
المراجع
Stereodivergent Access to [6.7]-Fused N-Heterocycles Bearing 1,3-Nonadjacent Stereogenic Centers by Pd-Catalyzed [4 + 2] Annulations
Ma, Zhan-Cai; et al, Organic Letters, 2023, 25(10), 1661-1666

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  rt; 1 h, rt → reflux; reflux → rt
1.2 Reagents: Sodium methoxide Solvents: Methanol ;  pH 11, rt
2.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
2.2 Reagents: Triethyl borate ;  -78 °C; 1 h, -78 °C; -78 °C → rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
المراجع
Polycyclic heteroaromatics via hydrazine-catalyzed ring-closing carbonyl-olefin metathesis
Cho, Eun Kee; et al, Chemical Science, 2022, 13(8), 2418-2422

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Dichloromethane ;  rt; 0.5 h, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Cyclohexane ;  -78 °C; 1 h, -78 °C
2.2 Reagents: Trimethyl borate ;  1 h, -78 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, -78 °C → 5 °C
المراجع
Sustainable Passerini-tetrazole three component reaction (PT-3CR): selective synthesis of oxaborol-tetrazoles
Singh, Akansha; et al, Chemical Communications (Cambridge, 2021, 57(76), 9708-9711

طريقة الإنتاج 11

رد فعل الشرط
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  1.5 h, reflux; reflux → rt
1.2 Reagents: Triethylamine ;  rt
2.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Tetrahydrofuran ;  15 min, rt; rt → -78 °C; 1 h, -78 °C
2.2 Reagents: Trimethyl borate ;  -78 °C → rt; 15 min, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
المراجع
A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy
Groleau, Robin R. ; et al, Journal of Organic Chemistry, 2020, 85(2), 1208-1215

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  8 h, 90 °C
2.1 Reagents: Sodium periodate Solvents: Tetrahydrofuran ,  Water ;  20 min, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
المراجع
Discovery of 3-aryl substituted benzoxaboroles as broad-spectrum inhibitors of serine- and metallo-β-lactamases
Yan, Yu-Hang; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 41,

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: 1,2-Dichloroethane ;  2 h, rt
2.1 Reagents: Potassium bifluoride Solvents: Methanol ;  rt
3.1 Reagents: Chlorotrimethylsilane ,  Water Solvents: Acetonitrile ;  1 h, rt
المراجع
Stereodivergent Access to [6.7]-Fused N-Heterocycles Bearing 1,3-Nonadjacent Stereogenic Centers by Pd-Catalyzed [4 + 2] Annulations
Ma, Zhan-Cai; et al, Organic Letters, 2023, 25(10), 1661-1666

طريقة الإنتاج 14

رد فعل الشرط
1.1 overnight, 100 °C
2.1 Reagents: 2,6-Lutidine ,  Boron tribromide Solvents: 1,2-Dichloroethane ;  4 h, rt
3.1 Reagents: Triethylamine Solvents: 1,2-Dichloroethane ;  2 h, rt
4.1 Reagents: Potassium bifluoride Solvents: Methanol ;  rt
5.1 Reagents: Chlorotrimethylsilane ,  Water Solvents: Acetonitrile ;  1 h, rt
المراجع
Stereodivergent Access to [6.7]-Fused N-Heterocycles Bearing 1,3-Nonadjacent Stereogenic Centers by Pd-Catalyzed [4 + 2] Annulations
Ma, Zhan-Cai; et al, Organic Letters, 2023, 25(10), 1661-1666

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Tetrahydrofuran ,  Hexane ;  -70 °C; 1 h, -70 °C
1.2 Reagents: Triethyl borate ;  -70 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, -70 °C → 5 °C
المراجع
Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria
Kowalska, Kornelia; et al, Journal of Fluorine Chemistry, 2016, 187, 1-8

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: Sodium periodate Solvents: Tetrahydrofuran ,  Water ;  20 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
المراجع
Discovery of 3-aryl substituted benzoxaboroles as broad-spectrum inhibitors of serine- and metallo-β-lactamases
Yan, Yu-Hang; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 41,

طريقة الإنتاج 17

رد فعل الشرط
1.1 Reagents: Hydrogen peroxide Catalysts: 1-Hexadecanaminium, N,N,N-trimethyl-, (PB-7-34-111′1′2)-oxodiperoxy(2-pyridineca… Solvents: Water ;  24 h, 50 °C
المراجع
Controlled and Predictably Selective Oxidation of Activated and Unactivated C(sp3)-H Bonds Catalyzed by a Molybdenum-Based Metallomicellar Catalyst in Water
Thiruvengetam, Prabaharan; et al, Journal of Organic Chemistry, 2022, 87(6), 4061-4077

(4-Fluoro-2-formylphenyl)boronic acid Raw materials

(4-Fluoro-2-formylphenyl)boronic acid Preparation Products

الموردين الموصى بهم
Jinan Hanyu Chemical Co.,Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Jinan Hanyu Chemical Co.,Ltd.
Shandong Feiyang Chemical Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Shandong Feiyang Chemical Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Handan Zechi Trading Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
SHOCHEM(SHANGHAI) CO.,lTD
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
SHOCHEM(SHANGHAI) CO.,lTD